molecular formula C13H16ClNO B6214492 [(2-methoxynaphthalen-1-yl)methyl](methyl)amine hydrochloride CAS No. 1158637-87-6

[(2-methoxynaphthalen-1-yl)methyl](methyl)amine hydrochloride

Cat. No.: B6214492
CAS No.: 1158637-87-6
M. Wt: 237.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxynaphthalen-1-yl)methylamine hydrochloride is an organic compound with the molecular formula C13H16ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a methylamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxynaphthalen-1-yl)methylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxynaphthalene.

    Formylation: The 2-methoxynaphthalene undergoes formylation to introduce a formyl group at the 1-position, resulting in 2-methoxy-1-naphthaldehyde.

    Reductive Amination: The 2-methoxy-1-naphthaldehyde is then subjected to reductive amination with methylamine. This step involves the formation of an imine intermediate, which is subsequently reduced to form (2-methoxynaphthalen-1-yl)methylamine.

    Hydrochloride Formation: Finally, the free base (2-methoxynaphthalen-1-yl)methylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2-methoxynaphthalen-1-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-methoxynaphthalen-1-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may involve reagents such as halogens or organometallic compounds.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

(2-methoxynaphthalen-1-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methoxynaphthalen-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxynaphthalen-1-yl)methylamine hydrochloride
  • (2-methoxynaphthalen-1-yl)methylamine hydrochloride
  • (2-methoxynaphthalen-1-yl)methylamine hydrochloride

Uniqueness

(2-methoxynaphthalen-1-yl)methylamine hydrochloride is unique due to its specific structural features, such as the methoxy and methylamine groups attached to the naphthalene ring. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1158637-87-6

Molecular Formula

C13H16ClNO

Molecular Weight

237.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.